molecular formula C16H22N2O3 B7851721 Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate

Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate

Cat. No.: B7851721
M. Wt: 290.36 g/mol
InChI Key: PBAJOLIZPIQEPG-UHFFFAOYSA-N
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Description

Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a cyclohexyl group, a carbamoylmethyl group, and a benzyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylcarbamoylmethylcarbamic acid benzyl ester typically involves the reaction of cyclohexylamine with chloroacetic acid to form cyclohexylcarbamoylmethyl chloride. This intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of cyclohexylcarbamoylmethylcarbamic acid benzyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylcarbamoylmethylcarbamic acid, while reduction can produce cyclohexylcarbamoylmethylcarbinol.

Scientific Research Applications

Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cyclohexylcarbamoylmethylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylcarbamoylmethylcarbamic acid methyl ester
  • Cyclohexylcarbamoylmethylcarbamic acid ethyl ester
  • Cyclohexylcarbamoylmethylcarbamic acid propyl ester

Uniqueness

Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate is unique due to its benzyl ester group, which imparts distinct chemical properties compared to its analogs. The benzyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

benzyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAJOLIZPIQEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(benzyloxycarbonyl)glycine (13.21 g), 1-hydroxybenzotriazole hydrate (9.39 g) in dimethylformamide (92 ml) were added cyclohexylamine (7.95 ml) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (13.32 g), and the mixture was stirred at room temperature for 7 hours. After completion of the reaction, the reaction mixture was extracted with ethyl acetate and washed successively with water, aqueous sodium hydrogencarbonate solution, 10% hydrochloric acid and saturated brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated. The obtained residue was recrystallized from ethyl acetate and hexane to give the title compound (16.799 g).
Quantity
13.21 g
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
7.95 mL
Type
reactant
Reaction Step One
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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